MR Selectivity: Finerenone Demonstrates >500-Fold Selectivity for MR vs. GR/AR/PR
Finerenone exhibits >500-fold selectivity for the mineralocorticoid receptor (MR) over glucocorticoid (GR), androgen (AR), and progesterone (PR) receptors, a critical metric for reducing off-target endocrine side effects. This level of selectivity is substantially higher than that of the steroidal MRAs spironolactone and eplerenone [1]. In a cell-based assay system, spironolactone showed only ~3-fold selectivity for MR over GR, AR, and PR, while eplerenone showed ~22-fold selectivity [2].
| Evidence Dimension | Mineralocorticoid receptor (MR) selectivity versus GR/AR/PR |
|---|---|
| Target Compound Data | >500-fold |
| Comparator Or Baseline | Spironolactone: ~3-fold; Eplerenone: ~22-fold |
| Quantified Difference | Finerenone >166× more selective than spironolactone; >22× more selective than eplerenone |
| Conditions | Cell-based assay system platform |
Why This Matters
High MR selectivity is directly linked to a reduced incidence of off-target effects like gynecomastia and sexual dysfunction, a key procurement consideration for patient tolerability and adherence in long-term cardiorenal therapy.
- [1] Kolkhof P, et al. Finerenone, a novel selective nonsteroidal mineralocorticoid receptor antagonist protects from rat cardiorenal injury. J Cardiovasc Pharmacol. 2014;64(1):69-78. View Source
- [2] Finerenone. ScienceDirect Topics. View Source
